molecular formula C13H18O3 B8209104 Methyl 2-isopropoxy-4,5-dimethylbenzoate

Methyl 2-isopropoxy-4,5-dimethylbenzoate

Cat. No.: B8209104
M. Wt: 222.28 g/mol
InChI Key: CVXWYXLQJPSXFO-UHFFFAOYSA-N
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Description

Methyl 2-isopropoxy-4,5-dimethylbenzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a methyl ester derivative of benzoic acid, specifically substituted with isopropoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isopropoxy-4,5-dimethylbenzoate typically involves the esterification of 2-isopropoxy-4,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropoxy-4,5-dimethylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-isopropoxy-4,5-dimethylbenzoic acid and methanol.

    Reduction: 2-isopropoxy-4,5-d

Properties

IUPAC Name

methyl 4,5-dimethyl-2-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)16-12-7-10(4)9(3)6-11(12)13(14)15-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXWYXLQJPSXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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